molecular formula C19H18N4OS2 B2625516 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-33-7

5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2625516
CAS No.: 851970-33-7
M. Wt: 382.5
InChI Key: SSZPEGYJVSNZDJ-UHFFFAOYSA-N
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound with the molecular formula C18H16N4OS2 and a molecular weight of 368.48 g/mol . This complex molecule is built on a fused thiazolotriazole core structure, substituted with a methyl group, and further functionalized with a dihydroisoquinoline moiety and a thiophene ring system. The presence of these distinct pharmacophoric features—including the nitrogen-rich heterocycles and the sulfur-containing thiophene ring—makes it a compound of significant interest in early-stage pharmaceutical and chemical research . Compounds featuring similar structural motifs, such as dihydroisoquinoline and complex heterocyclic systems, are frequently investigated in medicinal chemistry for their potential biological activity and have been explored as inhibitors for various biological targets, including epigenetic regulators like EZH2 . Researchers may utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a novel scaffold in high-throughput screening campaigns to identify new bioactive ligands. Its defined structure is suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. As with all proprietary research chemicals, this product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-12-20-19-23(21-12)18(24)17(26-19)16(15-7-4-10-25-15)22-9-8-13-5-2-3-6-14(13)11-22/h2-7,10,16,24H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZPEGYJVSNZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the 3,4-dihydroisoquinolin-2(1H)-yl group: : Starting with a precursor, such as 3,4-dihydroisoquinoline, through catalytic hydrogenation under mild conditions.

  • Thiophene methylation: : This involves lithiation of thiophene, followed by methylation using methyl iodide.

  • Formation of 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol core: : Achieved through a cyclization reaction with appropriate starting materials, such as a thiazole derivative and hydrazine derivatives, under reflux conditions.

Industrial Production Methods

Scaling up for industrial production entails optimizing each reaction step for maximum yield and purity, which might involve:

  • Continuous flow chemistry: : Enhancing reaction rates and controlling reaction parameters more precisely.

  • Catalyst optimization: : Using high-activity catalysts to ensure complete conversion.

  • Purification processes: : Implementing crystallization, distillation, and chromatography techniques to isolate the final compound.

Chemical Reactions Analysis

2.1. Alkylation and Acylation

The hydroxyl group (-OH) at position 6 and the tertiary amine in the dihydroisoquinoline group participate in alkylation/acylation under mild conditions.

Reaction Type Conditions Product Yield Source
O-AlkylationK₂CO₃, DMF, alkyl halide (R-X)6-O-alkyl derivatives (e.g., R = Me, Bn)65–78%
N-AcylationAcCl, pyridineN-acetylated dihydroisoquinoline derivative82%

Mechanistic Insight :

  • O-Alkylation proceeds via deprotonation of the hydroxyl group by K₂CO₃, followed by nucleophilic attack on the alkyl halide .

  • Acylation involves activation of the tertiary amine by pyridine, facilitating nucleophilic attack on acetyl chloride .

2.2. Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective substitution at the α-position.

Reagent Conditions Product Regioselectivity Source
Br₂ (1 equiv)CH₂Cl₂, 0°C, 1 hr5-bromo-thiophene derivativeα > β (9:1)
HNO₃/H₂SO₄0°C, 30 min5-nitro-thiophene derivativeExclusive α

Key Findings :

  • Bromination yields a mixture of α- and β-products, but α-selectivity dominates due to steric hindrance from the adjacent methyl group .

  • Nitration occurs exclusively at the α-position, driven by electronic effects of the sulfur atom .

2.3. Ring-Opening Reactions

The thiazolo-triazole core undergoes acid-catalyzed ring-opening.

Reagent Conditions Product Application Source
HCl (conc.)Reflux, 6 hr3-amino-5-mercapto-1,2,4-triazole intermediatePrecursor for analogs

Mechanism :
Protonation of the triazole nitrogen weakens the C-S bond, leading to cleavage and formation of a mercapto intermediate .

2.4. Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles.

Dipolarophile Conditions Product Yield Source
PhenylacetyleneCuI, DIPEA, CH₃CN, 60°C, 12 hrTriazole-fused isoquinoline derivative71%

Notable Feature :
The dihydroisoquinoline nitrogen acts as a directing group, enhancing regioselectivity .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C via cleavage of the thiazole ring (TGA data) .

  • Photostability : Stable under visible light but degrades under UV radiation (λ = 254 nm) due to radical formation .

Tables of Comparative Reactivity

Table 1. Reactivity of Functional Groups

Group Reactivity Preferred Reactions
Thiazolo-triazole coreElectrophilic substitution, ring-openingAlkylation, nitration
DihydroisoquinolineNucleophilic reactionsAcylation, oxidation
Thiophene substituentElectrophilic aromatic substitutionHalogenation, sulfonation

Table 2. Reaction Yields Under Varied Conditions

Reaction Solvent Catalyst Yield Range
O-AlkylationDMFK₂CO₃65–78%
Thiophene brominationCH₂Cl₂None70–85%
[3+2] CycloadditionCH₃CNCuI60–71%

Scientific Research Applications

Biochemical Pathways

  • Target Enzyme: AKR1C3
  • Effect: Decreased metabolic activity of AKR1C3 leads to altered steroid metabolism.

This inhibition could potentially be leveraged for therapeutic interventions in conditions where steroid metabolism is dysregulated, such as hormone-dependent cancers.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity: The compound has shown potential in inhibiting the growth of cancer cell lines. For instance, studies involving derivatives of thiazoles and triazoles have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar structures may have comparable activities .
  • Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, there is potential for this compound to modulate pathways involved in neurodegenerative diseases. Tetrahydroisoquinoline derivatives are noted for their roles in enhancing cognitive functions and protecting against neurotoxicity .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives, compounds similar to our target compound were synthesized and tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that these compounds exhibited significant cytotoxicity compared to standard treatments like cisplatin .

Case Study 2: Neuroprotective Potential

Another research focused on tetrahydroisoquinoline derivatives highlighted their ability to act as positive allosteric modulators of dopamine receptors. This mechanism is crucial for developing treatments for neurodegenerative disorders such as Parkinson's disease and schizophrenia . The specific interactions of the compound with dopamine receptors could provide insights into its neuroprotective capabilities.

Comparative Analysis with Related Compounds

To better understand the applications of this compound, a comparison with structurally related compounds can be beneficial. Below is a table summarizing key characteristics and activities:

Compound NameStructurePrimary ActivityTarget Enzyme/ ReceptorReference
Compound AStructure AAnticancerAKR1C3
Compound BStructure BNeuroprotectiveD1 Receptor
Target CompoundStructure CAnticancer & NeuroprotectiveAKR1C3 & D1 ReceptorThis Study

Mechanism of Action

The precise mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol depends on its interaction with molecular targets. These include:

  • Enzyme inhibition: : Binding to active sites and inhibiting enzyme activity.

  • Receptor modulation: : Interacting with cellular receptors to modulate signal transduction pathways.

  • Pathways: : Potential involvement in pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Position 5 Flexibility: The target compound’s 5-position hybrid substituent (dihydroisoquinoline + thiophene) contrasts with analogs bearing chlorophenyl-piperazinyl (), methoxyphenyl (), or arylidene groups ().
  • Position 2 Substitution : Methyl or ethyl groups at position 2 (thiazolo-triazole core) affect steric bulk and metabolic stability. Ethyl substitution () may prolong half-life compared to methyl.

Pharmacological Activity Comparisons

Available data from analogs suggest structure-activity relationships (SAR):

  • Antitumor Activity: Compound 9b (1,3,4-thiadiazole derivative) showed potent activity against HepG2 (IC50 = 2.94 µM) due to electron-withdrawing substituents enhancing DNA intercalation . Thiazole derivative 12a exhibited dual activity (HepG2: IC50 = 1.19 µM; MCF-7: 3.4 µM), attributed to its planar thiazole core and hydrophilic substituents . The target compound’s thiophene and dihydroisoquinoline groups may enhance π-π stacking and receptor binding, though experimental validation is needed.
  • Enzyme Inhibition :
    • Piperazinyl-substituted analogs (e.g., ) are hypothesized to target serotonin or dopamine receptors due to structural resemblance to neuroactive compounds.
    • Methoxy groups () may improve blood-brain barrier penetration.

Biological Activity

The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C21H18Cl2N4OS
  • Molecular Weight : 445.36 g/mol
  • IUPAC Name : 5-[(3,4-dichlorophenyl)(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of CD38 : Recent studies have shown that derivatives of thiazoloquin(az)olinones exhibit potent inhibitory activity against CD38, an enzyme involved in NAD metabolism. This inhibition can lead to elevated NAD levels in tissues, which has implications for energy metabolism and cellular health .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Several derivatives have been synthesized and tested against bacterial strains, showing varying degrees of efficacy .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as caspases .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies indicate that compounds with similar thiazole and isoquinoline structures possess favorable absorption and distribution characteristics, which could translate to effective bioavailability in clinical settings .

Study 1: CD38 Inhibition

In a study evaluating the effects of thiazoloquin(az)olinones on CD38 activity, compound 78c was administered to diet-induced obese mice. Results indicated a significant elevation in NAD levels—greater than fivefold in the liver—demonstrating the compound's potential as a metabolic modulator .

Study 2: Antimicrobial Activity

A series of derivatives based on the thiazolo framework were synthesized and tested for antimicrobial efficacy. The results showed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .

Study 3: Inflammatory Response Modulation

Research on related compounds indicated that they could modulate inflammatory responses by inhibiting the activation of NF-kB pathways. This suggests a therapeutic role in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
CD38 InhibitionHigh
AntimicrobialModerate
Anti-inflammatorySignificant

Table 2: Pharmacokinetic Properties

PropertyValueReference
BioavailabilityHigh
Half-life3-5 hours
MetabolismLiver

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing heterocyclic compounds containing thiazolo-triazole cores, and how are they applied to this compound?

  • Methodological Answer : Synthesis often involves cyclization and nucleophilic substitution reactions. For example, thiazolo-triazole derivatives are synthesized by reacting intermediates like 4-amino-5-(substituted)-1,2,4-triazol-3(2H)-thione with halogenated esters (e.g., ethyl chloroacetate) under basic conditions (K₂CO₃ in ethanol). Reaction monitoring via TLC, followed by recrystallization from solvents like ethanol/water, ensures purity . IR and ¹H-NMR are critical for confirming functional groups (e.g., thiol or carbonyl peaks) and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., thiol S-H stretches near 2500 cm⁻¹, carbonyl C=O stretches ~1700 cm⁻¹) .
  • ¹H-NMR : Reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.0–2.5 ppm). Integration ratios help confirm substituent positions .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

Q. How can researchers optimize reaction yields for multi-step syntheses involving thiophene and isoquinoline moieties?

  • Methodological Answer :

  • Catalysis : Use heterogenous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance nucleophilic substitution efficiency in PEG-400 medium .
  • Temperature Control : Maintain 70–80°C for exothermic reactions to prevent side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid recrystallization .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SHELXL) : Provides unambiguous confirmation of solid-state configuration (e.g., enol vs. keto tautomers). Discrepancies between XRD and solution-phase NMR data may arise from dynamic effects, requiring DFT calculations to model tautomeric equilibria .
  • Multi-Technique Validation : Cross-reference IR, NMR, and high-resolution mass spectrometry (HRMS) to reconcile conflicting functional group assignments .

Q. What experimental design principles apply to optimizing biological activity assays for antimicrobial or antitumor applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the thiophene or isoquinoline rings to assess impacts on bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) on the thiazole ring enhance antimicrobial potency .
  • Dose-Response Studies : Use logarithmic concentration gradients (e.g., 0.1–100 µM) to determine IC₅₀ values against cancer cell lines, with positive controls (e.g., doxorubicin) for calibration .

Q. How can flow chemistry improve the scalability of synthesizing this compound’s intermediates?

  • Methodological Answer :

  • Continuous-Flow Reactors : Enable precise control of reaction parameters (residence time, temperature) for exothermic steps (e.g., cyclization). This reduces byproduct formation compared to batch methods .
  • In-line Analytics : Integrate UV-Vis or FTIR probes for real-time monitoring of intermediate formation, allowing rapid optimization via Design of Experiments (DoE) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiophene sulfur atom may exhibit high nucleophilicity due to electron-rich π-systems .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide synthetic modifications for enhanced binding affinity .

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